N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A benzamide moiety at the N-terminus.
- A thioether linkage connecting the triazolopyridazine core to a 2-oxoethylamino group.
- An o-tolylamino (2-methylphenyl) substituent on the acetyl moiety.
Its triazolopyridazine scaffold is also observed in GABAA receptor modulators (e.g., L838417, TPA023), though substituent differences likely alter target specificity .
Properties
IUPAC Name |
N-[2-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-16-7-5-6-10-18(16)25-21(30)15-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDAQYSKZXLLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and halides, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (–S–) group in the compound can undergo nucleophilic substitution reactions under oxidative or basic conditions. For example:
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Oxidation to sulfoxide or sulfone : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties.
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Displacement reactions : Thioethers may react with alkyl halides or amines in polar aprotic solvents (e.g., DMF, DMSO) to form sulfonium salts or modified thioether derivatives .
Table 1: Example Reaction Conditions for Thioether Modifications
| Reaction Type | Reagents/Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C, 6 hrs | Sulfoxide derivative | ~75% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | Alkylated thioether | ~60% |
*Yields are approximate and based on analogous reactions.
Hydrolysis of the Benzamide Group
The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid or amine intermediates:
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Acidic hydrolysis : Concentrated HCl (6M) at reflux generates benzoic acid and the corresponding amine .
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Enzymatic cleavage : In biological systems, proteases or esterases may hydrolyze the amide bond, as observed in related triazolopyridazine derivatives .
Reactivity of the Triazolo[4,3-b]pyridazine Core
The triazole and pyridazine rings participate in cycloaddition and substitution reactions:
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Electrophilic aromatic substitution (EAS) : Nitration or halogenation at electron-deficient positions (e.g., C-6 of pyridazine) occurs under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .
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Coordination chemistry : The nitrogen-rich system can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.
Condensation Reactions Involving the o-Tolylamino Group
The primary amine in the o-tolylamino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:
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Schiff base formation : Reaction with benzaldehyde in ethanol under reflux yields imine derivatives .
Reductive Amination and Alkylation
The secondary amine in the o-tolylamino group undergoes reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C . For instance:
Photochemical and Thermal Stability
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming pyridazine and benzamide fragments.
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Thermal decomposition : At temperatures >200°C, the compound degrades into volatile byproducts, as shown by thermogravimetric analysis (TGA).
Key Research Findings
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Synthetic Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for substitutions at the thioether group, while protic solvents favor hydrolysis .
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Biological Relevance : The triazole-pyridazine core mimics purine bases, enabling interactions with enzyme active sites (e.g., DPP-IV inhibitors) .
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Stability Profile : The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study involving a related triazole compound demonstrated a reduction in tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
Compounds containing the triazolo and pyridazin moieties have exhibited antimicrobial activity against a range of pathogens. A comparative study showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis .
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects. In vitro studies on neuronal cell cultures indicated that it could mitigate oxidative stress-induced cell death. This property is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies
A case study involving a derivative of this compound demonstrated efficacy in reducing tumor size in mouse models when administered in conjunction with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone .
Synthesis of Novel Polymers
This compound can be utilized as a precursor for synthesizing novel polymers with unique properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Photovoltaic Applications
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Studies indicate that incorporating such compounds into solar cell designs can improve light absorption and conversion efficiency .
Data Tables
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |
| Pharmacology | Neuroprotective effects | Reduces oxidative stress-induced neuronal death |
| Material Science | Synthesis of polymers | Enhances thermal stability |
| Photovoltaic applications | Improves light absorption in solar cells |
Mechanism of Action
The mechanism of action of N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano, fluoro) enhance metabolic stability but may reduce solubility.
Analogues with Modified Aromatic Substituents ()
A closely related compound, N-[2-(6-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, differs in two regions:
Benzamide substituent : 4-Methylbenzamide (vs. unsubstituted benzamide in the target).
Amino group: Mesitylamino (2,4,6-trimethylphenyl, C9H11N) vs. o-tolylamino (2-methylphenyl, C7H7N).
Implications :
Triazolopyridazine Derivatives in CNS Therapeutics ()
Compounds like L838417 and TPA023 share the triazolopyridazine core but target GABAA receptors:
Comparison with Target Compound :
- Benzamide vs. Fluorophenyl : The target’s benzamide may favor kinase or protease interactions over GABAA receptors.
- Thioether vs. Methoxy Linkages : Thioethers offer greater conformational flexibility and oxidation resistance compared to ethers .
Research Findings and Implications
- Substituent-Driven Activity: The o-tolylamino group balances steric and electronic effects, making it versatile for diverse targets. In contrast, bulky mesitylamino groups () or fluorophenyl groups () restrict target selectivity .
- Thioether Utility : The thioether linkage in the target compound likely enhances stability compared to oxygen-based analogs, as seen in antiviral patents .
- Therapeutic Potential: While compounds prioritize CNS effects, the target’s structure aligns more closely with anticancer/antiviral agents in due to its benzamide-thioether combination .
Biological Activity
N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H22N6O2S and a molecular weight of 462.53 g/mol. Its structure includes a triazolo-pyridazine core, which is known for its diverse biological activities.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. The compound's unique structure allows it to fit into the active sites of these targets, disrupting their normal function .
Antitumor Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antitumor activities. For instance, studies have shown that compounds with similar structural features can selectively target tumorigenic cell lines while sparing normal cells. In vitro tests demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The selectivity for tumorigenic cells suggests a promising therapeutic window for further development .
Antimicrobial Properties
Compounds related to this compound have also been evaluated for antimicrobial activity. The minimal inhibitory concentration (MIC) against various bacterial and fungal strains has been reported to be effective at concentrations around 50 μg/mL. This broad-spectrum antimicrobial activity highlights the potential application in treating infections caused by resistant strains .
Study 1: Synthesis and Evaluation of Triazolo-Pyridazine Derivatives
A study conducted on various triazolo-pyridazine derivatives revealed that modifications to the thioether linkage significantly influenced biological activity. The synthesized compounds were tested against several cancer cell lines and showed promising results with selective cytotoxicity observed in tumorigenic cells compared to normal cells. The most potent compounds had IC50 values ranging from 28 to 290 ng/mL against specific cancer lines .
Study 2: Mechanistic Insights into Antitumor Activity
Another research effort focused on elucidating the mechanism behind the antitumor effects of triazolo-pyridazine derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This indicates a multifaceted approach to combating tumor growth via both direct cytotoxicity and modulation of cellular signaling pathways .
Data Table: Summary of Biological Activities
| Activity | Tested Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antitumor | Various triazolo-pyridazine derivatives | 28 - 290 ng/mL | Selective against tumorigenic cell lines |
| Antimicrobial | Related thioether compounds | 50 μg/mL | Effective against multiple bacterial strains |
| Apoptosis Induction | Selected derivatives | Not specified | Induces apoptosis via caspase activation |
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
- Thioether linkage formation : Reaction of 2-oxo-2-(o-tolylamino)ethylthiol with a brominated triazolopyridazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Benzamide attachment via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Characterization : - NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required) .
- Mass spectrometry (HRMS) validates molecular weight .
Q. What structural features are critical for its biological activity?
- Triazolopyridazine core : Essential for binding to kinase targets (e.g., JAK2 or CDKs) via π-π stacking .
- o-Tolylamino group : Enhances lipophilicity and target affinity compared to unsubstituted phenyl .
- Thioether bridge : Improves metabolic stability over oxygen/sulfur analogs .
Structural data from X-ray crystallography (where available) or DFT-optimized models guide SAR studies .
Q. How is preliminary biological activity assessed?
- In vitro assays :
- Kinase inhibition : Selectivity profiling using radiometric or fluorescence-based assays (e.g., KinomeScan) .
- Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- ADME screening : Microsomal stability (human liver microsomes) and Caco-2 permeability predict pharmacokinetics .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Reaction optimization :
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., 100°C, 30 min vs. 24 hrs conventional) .
- Catalysts : Pd(OAc)₂ improves coupling efficiency in triazole ring formation .
- Purification : Preparative HPLC with trifluoroacetic acid as a mobile-phase modifier enhances resolution of diastereomers .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for EGFR inhibition may arise from:
- Assay conditions : ATP concentration differences (1 mM vs. 10 µM) .
- Cell line variability : Mutational status (e.g., EGFR L858R vs. wild-type) .
- Solutions :
- Standardize protocols using CLSI guidelines.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent modulation :
- o-Tolyl vs. p-methoxyphenyl : o-Tolyl improves potency by 10-fold in kinase assays .
- Thioether vs. sulfone : Thioether retains activity (IC₅₀ = 50 nM) vs. sulfone (IC₅₀ = 1.2 µM) .
- 3D-QSAR models : CoMFA/CoMSIA correlate steric/electrostatic fields with activity .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina simulates binding to ATP pockets (PDB: 4UX9) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
- Pharmacophore modeling : Identifies critical H-bond donors (e.g., benzamide NH) and hydrophobic features .
Q. How is stability under physiological conditions evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
